3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
The compound 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile features a pyridazine core linked via a piperazine moiety to a pyridine-4-carbonitrile group, with a 3-methylpyrazole substituent on the pyridazine ring. This structure combines multiple heterocyclic systems, which may influence its physicochemical properties, such as solubility, stability, and binding affinity.
Properties
IUPAC Name |
3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-14-5-7-26(23-14)18-3-2-17(21-22-18)25-10-8-24(9-11-25)16-13-20-6-4-15(16)12-19/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIGHAYUDSURLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile, also known by its chemical identifiers, exhibits significant biological activities that warrant detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyridine ring substituted with a piperazine moiety and a pyridazine ring containing a pyrazole derivative. The presence of the carbonitrile group enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of the compound exhibit notable antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . This suggests potential utility in treating tuberculosis.
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Research indicates that similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and Jurkat cells (T-cell leukemia). The structure-activity relationship (SAR) analyses reveal that modifications to the piperazine and pyridazine rings can significantly enhance cytotoxicity .
The proposed mechanism of action for the compound involves inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, some derivatives are thought to inhibit receptor tyrosine kinases, which play crucial roles in cancer progression . Docking studies have provided insights into the binding interactions between these compounds and their biological targets, suggesting a competitive inhibition mechanism.
Case Studies
Safety and Toxicology
Preliminary assessments of cytotoxicity on human embryonic kidney cells (HEK-293) showed that most active compounds derived from this class are non-toxic, making them promising candidates for further development in therapeutic applications .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of compound X is in the field of oncology. Research has indicated that derivatives of pyridazine and piperazine have demonstrated significant anticancer properties. For instance, studies have shown that compounds similar to X can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of piperazine derivatives, revealing that modifications at the pyridazine ring could enhance anticancer activity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Compound X has also been investigated for its antimicrobial properties. The presence of the pyrazole moiety is known to contribute to the inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound X | S. aureus | 16 µg/mL |
This table summarizes preliminary findings indicating that compound X exhibits significant inhibitory effects against common bacterial strains, suggesting potential as an antimicrobial agent.
Neurological Applications
The piperazine scaffold is frequently associated with neuroactive compounds. Research indicates that derivatives of compound X may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Case Study:
In a recent study, a related compound was tested for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated a reduction in cell death and an increase in cellular viability, highlighting its potential application in neuroprotection .
Pharmaceutical Development
The pharmaceutical industry is actively exploring the synthesis and optimization of compounds like X for drug development. The unique structural features allow for modifications that can enhance bioavailability and reduce toxicity.
Synthesis Overview:
The synthesis typically involves multi-step processes starting from readily available precursors, allowing for various functional group modifications to tailor pharmacological properties.
Chemical Reactions Analysis
Reaction Conditions and Reagents
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Oxidation and Reduction : Compounds with similar structures can undergo oxidation with agents like potassium permanganate or reduction with lithium aluminum hydride.
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Nucleophilic Substitution : The carbonitrile group can participate in nucleophilic substitution reactions, enhancing reactivity towards nucleophiles.
Potential Biological Interactions
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Receptor Binding : Compounds with similar structures have shown potential as P2Y12 receptor antagonists, which are crucial in platelet aggregation.
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Pharmacokinetic Properties : Modifications to the compound can alter its pharmacokinetic properties, such as solubility and bioavailability.
Data and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations
Core Heterocycles: The target compound’s pyridazine-piperazine-pyridine scaffold distinguishes it from pyrazolopyrimidines (e.g., ) and pyrazole-pyridine hybrids (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyrimidine or pyridine cores. Piperazine linkers, as seen in the target and , are known to improve solubility and bioavailability due to their hydrophilic nature .
Functional Groups: The pyridine-4-carbonitrile group in the target contrasts with pyridine-3-carbonitrile in and . The 3-methylpyrazole substituent in the target is structurally similar to methylpyrazole groups in but differs from azido or tolyl groups in and , respectively.
Synthetic Complexity :
- Multi-step syntheses are common for such hybrids. For example, azide-functionalized pyrazoles require careful handling (e.g., ), while pyrazolopyrimidines involve cyclization under controlled conditions . The target’s synthesis likely involves sequential coupling of pyridazine, piperazine, and pyridine modules.
Research Findings and Implications
Physicochemical Properties
- Solubility: Piperazine-containing compounds (e.g., ) generally exhibit higher aqueous solubility than non-linked analogs. The target’s piperazine linker may confer similar advantages.
- Stability : Carbonitrile groups (present in the target, , and ) are hydrolytically stable under physiological conditions, making them favorable for drug design .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodology : The compound’s synthesis typically involves multi-step heterocyclization and coupling reactions. For example, pyridazine-piperazine hybrids are synthesized via nucleophilic substitution or catalytic cross-coupling. A related protocol () achieved 88% yield using azido(trimethyl)silane and trifluoroacetic acid under controlled heating (0–50°C) with TLC monitoring. Optimization strategies include adjusting stoichiometry (e.g., 7.5 equivalents of azido reagent), solvent polarity (methylene chloride), and purification via flash chromatography (cyclohexane/ethyl acetate gradient). Reaction scalability may benefit from process control tools (e.g., RDF2050108, ) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, NMR (400 MHz) can resolve aromatic protons (δ 7.20–7.54 ppm) and methyl groups (δ 2.38 ppm), while NMR identifies carbonyl and nitrile carbons (δ 111.3–150.4 ppm) (). Mass spectrometry (EI-MS at 70 eV) confirms molecular weight (e.g., m/z 238 [M]), and IR spectroscopy detects functional groups (e.g., nitrile stretch at 2231 cm). Thin-layer chromatography (TLC) with cyclohexane/ethyl acetate (2:1) monitors reaction progress (Rf = 0.58). Data interpretation should cross-reference peaks with predicted splitting patterns and coupling constants .
Q. What strategies are recommended for ensuring the compound’s stability during storage and handling?
- Methodology : Stability is influenced by moisture, light, and temperature. Purification via dry-load flash chromatography () minimizes residual solvents. Store the compound as a dry solid under inert gas (argon/nitrogen) at –20°C. Use amber vials to prevent photodegradation, and confirm stability via periodic HPLC or NMR analysis. Avoid prolonged exposure to acidic/basic conditions due to the pyridazine ring’s susceptibility to hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of functional groups in this compound?
- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the pyridazine ring’s electrophilic C-6 position). Molecular docking studies (e.g., using InChi descriptors from ) predict binding interactions with biological targets. Solubility and partition coefficients (logP) can be estimated via software like COSMO-RS, guiding solvent selection for reactions .
Q. What methodologies are suitable for analyzing contradictory data in synthetic yields or purity across different studies?
- Methodology : Contradictions often arise from variations in reaction conditions or characterization methods. Reproduce protocols systematically, controlling variables like catalyst loading (e.g., TFA in ) and heating rates. Use Design of Experiments (DoE) to identify critical factors. Compare purity via orthogonal techniques (e.g., NMR vs. LC-MS) and validate yields using internal standards. Statistical tools (e.g., ANOVA) can quantify reproducibility .
Q. What experimental approaches can elucidate the mechanism of heterocyclization reactions involving pyridazine and pyrazole moieties?
- Methodology : Mechanistic studies require kinetic profiling (e.g., in situ IR to track intermediate formation) and isotopic labeling (e.g., -hydrazines). For example, highlights heterocyclization using hydrazines to form pyridazine derivatives. Trapping intermediates (e.g., aziridines) with quenching agents or isolating them via cryogenic techniques can confirm reaction pathways .
Q. How can process control and simulation tools improve the scalability of its synthesis?
- Methodology : Process simulation software (e.g., Aspen Plus) models mass/heat transfer during scale-up. Membrane separation (RDF2050104, ) can replace traditional chromatography for continuous purification. Real-time monitoring (PAT tools) adjusts parameters like pH and temperature dynamically. For example, optimizing azide addition rates () using flow chemistry reduces exothermic risks in large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
